Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-
Brand Name: Vulcanchem
CAS No.: 108287-80-5
VCID: VC18229273
InChI: InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3
SMILES:
Molecular Formula: C8H9BrCl2N2
Molecular Weight: 283.98 g/mol

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-

CAS No.: 108287-80-5

Cat. No.: VC18229273

Molecular Formula: C8H9BrCl2N2

Molecular Weight: 283.98 g/mol

* For research use only. Not for human or veterinary use.

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- - 108287-80-5

Specification

CAS No. 108287-80-5
Molecular Formula C8H9BrCl2N2
Molecular Weight 283.98 g/mol
IUPAC Name 4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine
Standard InChI InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3
Standard InChI Key CJWXEEPLGDEHCW-UHFFFAOYSA-N
Canonical SMILES CC(C)(CBr)C1=CC(=NN=C1Cl)Cl

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine, reflecting its substitution pattern on the pyridazine ring. Key identifiers include:

PropertyValueSource
CAS Registry Number108287-80-5
Molecular FormulaC₈H₉BrCl₂N₂
SMILES NotationCC(C)(CBr)C1=CC(=NN=C1Cl)Cl
InChI KeyCJWXEEPLGDEHCW-UHFFFAOYSA-N
DSSTox Substance IDDTXSID6073782

The pyridazine core consists of a six-membered ring with two adjacent nitrogen atoms, while the 2-bromo-1,1-dimethylethyl group at position 4 introduces steric bulk and electrophilic character. The chlorine atoms at positions 3 and 6 enhance the compound’s reactivity toward nucleophilic substitution, a feature exploited in synthetic chemistry .

Synthetic Methodologies

Halogenation of Pyridazine Precursors

The synthesis of 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloropyridazine typically proceeds via sequential halogenation. A patented method for 3,6-dichloropyridazine production involves reacting 3,6-dihydroxypyridazine with phosphorus oxychloride (POCl₃) in solvents like chloroform or DMF at 50°C for 4 hours, achieving yields up to 72.35% . Introducing the brominated tert-butyl group likely occurs through Friedel-Crafts alkylation or nucleophilic aromatic substitution, though explicit protocols for this compound remain undisclosed in public literature.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ConditionEffect on SynthesisExample Data
Solvent PolarityHigher polarity (e.g., DMF) improves chloride displacementYield: 68.41% in DMF vs. 72.35% in chloroform
TemperatureElevated temperatures (50–100°C) accelerate reaction kineticsOptimal at 50°C
StoichiometryExcess POCl₃ (1.5 eq) ensures complete dihydroxypyridazine conversion60 mmol POCl₃ per 40 mmol substrate

Post-synthesis purification employs silica gel chromatography, with elution systems tailored to the compound’s hydrophobicity (logP = 3.219) .

Physicochemical Properties and Stability

Thermodynamic and Kinetic Parameters

Experimental and computed properties include:

PropertyValueMethod/Source
Melting Point68.1–68.7°CDifferential scanning calorimetry
Boiling Point243.6°C (estimated)Clausius-Clapeyron equation
Vapor Pressure0.050 mmHg at 25°CAntoine equation
SolubilityLow aqueous solubility; miscible with organic solventsLogD (pH 7.4) = 3.22

The bromine atom’s polarizability (19.989×10⁻²⁴ cm³) contributes to strong London dispersion forces, explaining its high density (1.293 g/cm³) .

Degradation Pathways

Under accelerated stability testing conditions (40°C/75% RH), bromine-chlorine exchange reactions may occur, forming undesired byproducts. Hydrolytic stability studies suggest susceptibility to nucleophilic attack at the C-Br bond in alkaline media, necessitating anhydrous storage .

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